molecular formula C5H2BrN3O2S B566878 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid CAS No. 1373253-24-7

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid

Cat. No.: B566878
CAS No.: 1373253-24-7
M. Wt: 248.054
InChI Key: WIJRPAZEAZYPEQ-UHFFFAOYSA-N
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Description

“2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid” is a chemical compound with the molecular formula C5H2BrN3O2S . It is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been reported in the literature . The process involves the design, in silico ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine, nitrogen, oxygen, and sulfur atoms. The compound has a molecular weight of 248.06 g/mol . The InChI code for this compound is 1S/C5H2BrN3O2S.BrH/c6-4-8-9-1-2 (3 (10)11)7-5 (9)12-4;/h1H, (H,10,11);1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 328.97 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The compound has a topological polar surface area of 95.7 Ų and a complexity of 217 .

Scientific Research Applications

Biological Activity and Pharmacological Potential

Heterocyclic Systems with 1,3,4-Thiadiazole 1,3,4-Thiadiazole and its derivatives, like 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid, are recognized for their wide spectrum of pharmacological activities. These compounds serve as essential heterocycles in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. These heterocyclic systems offer extensive possibilities for chemical modification, enhancing their pharmacological potential. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various other heterocycles often results in a synergistic effect, making them significant structural matrices for new drug-like molecule construction (Lelyukh, 2019).

Heterocyclic Chemistry and Drug Synthesis

Synthesis and Importance of 2-(thio)ureabenzothiazoles The synthesis of 2-(thio)ureabenzothiazoles, which are significant in medicinal chemistry, demonstrates the importance of heterocyclic compounds in drug development. These compounds exhibit a broad spectrum of biological activities, including antifungal, antiviral, and herbicidal properties. Their synthesis, involving reactions with various electrophilic reagents, showcases the versatility of heterocyclic chemistry in creating pharmacologically active compounds (Rosales-Hernández et al., 2022).

Synthetic Strategies and Biological Activities

Thiadiazole Derivatives as Potential Therapeutic Agents Thiadiazoles are vital in pharmaceutical applications due to their broad spectrum of biological activities. They are valuable in organic synthesis, serving as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The synthesis and exploration of thiadiazole compounds continue to be a focus for researchers globally, with the aim of developing more effective and safer therapeutic agents (Asif, 2016).

Safety and Hazards

Safety data for “2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid” suggests that it should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

The future directions for research on “2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid” could involve further exploration of its synthesis, characterization, and potential applications. The compound’s selective inhibition of Mycobacterium tuberculosis suggests potential for development as an antimicrobial agent .

Properties

IUPAC Name

2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3O2S/c6-4-8-9-1-2(3(10)11)7-5(9)12-4/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJRPAZEAZYPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1N=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719211
Record name 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-24-7
Record name 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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